Alvimopan-d5 is a stable isotope-labeled derivative of alvimopan, a medication primarily used to manage postoperative ileus, a condition characterized by delayed gastrointestinal recovery after surgery. Alvimopan functions as a selective antagonist of the μ-opioid receptor, specifically targeting peripheral receptors in the gastrointestinal tract to facilitate bowel recovery without central nervous system effects.
Alvimopan-d5 is classified as a pharmaceutical compound and is primarily derived from alvimopan, which is synthesized for therapeutic use. It is recognized under various identifiers, including DrugBank ID DB06274, and is utilized in clinical settings to enhance gastrointestinal motility post-surgery, particularly after bowel resections.
The synthesis of alvimopan-d5 involves isotopic labeling of the alvimopan molecule. This process typically employs techniques such as:
The synthetic route aims to maintain the pharmacological properties of alvimopan while enabling detailed studies on its metabolism and pharmacokinetics due to the presence of the stable isotope.
The molecular formula for alvimopan-d5 remains CHNO, with the addition of five deuterium atoms. The structural configuration includes:
The structural integrity allows alvimopan-d5 to retain its selective antagonistic properties towards μ-opioid receptors in the gastrointestinal tract.
Alvimopan-d5 undergoes various chemical reactions primarily related to its metabolic pathways. Key reactions include:
The pharmacokinetic profile may be studied using alvimopan-d5 to understand how isotopic labeling affects absorption and elimination.
Alvimopan acts as a selective antagonist at peripheral μ-opioid receptors located in the gastrointestinal tract. Its mechanism involves:
This mechanism underscores its therapeutic role in clinical settings post-surgery.
Alvimopan-d5 exhibits several notable physical and chemical properties:
These properties influence its formulation and delivery in clinical applications.
Alvimopan-d5 serves multiple scientific purposes:
The compound's unique properties make it valuable for research into gastrointestinal pharmacotherapy and opioid receptor biology.
Alvimopan-d5 is a deuterated analog of the peripherally acting μ-opioid receptor antagonist alvimopan. Its systematic name is rac-Alvimopan-D5 (Mixture of Diastereomers), reflecting the incorporation of five deuterium atoms (²H or D) at specific aromatic positions and its stereochemical complexity [1] [5]. The molecular formula is C₂₅H₂₇D₅N₂O₄, with a molecular weight of 429.57 g/mol, compared to 424.53 g/mol for non-deuterated alvimopan [1] [3]. The isotopic labeling occurs on the terminal phenyl ring (benzyl moiety), where five hydrogen atoms are replaced by deuterium, as confirmed by the SMILES notation:O=C(O)CNC(C(CC1=C([2H])C([2H])=C([2H])C([2H])=C1[2H])CN2C[C@H](C)[C@](C)(C3=CC=CC(O)=C3)CC2)=O
[1].
Alvimopan itself possesses three chiral centers, theoretically generating eight stereoisomers. However, synthetic pathways yield only four feasible diastereomers due to anti-selectivity during methylation in the piperidine ring formation [7]. Consequently, Alvimopan-d5 exists as a mixture of diastereomers, complicating its characterization. Techniques like chiral resolution and stereospecific synthesis (e.g., using tartaric acid derivatives) are essential to isolate individual diastereomers [7]. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry further validate deuterium incorporation and stereochemistry, with ¹H NMR spectra showing characteristic deuterium-induced shifts and signal attenuation [7].
Table 1: Key Characterization Parameters for Alvimopan-d5
Parameter | Value/Description |
---|---|
CAS Number | 2925657-85-6 |
Molecular Formula | C₂₅H₂₇D₅N₂O₄ |
Molecular Weight | 429.57 g/mol |
Deuterium Substitution Sites | Benzyl ring (positions 2,3,4,5,6) |
Chiral Centers | 3 (yields 4 diastereomers) |
Primary Characterization | NMR, MS, IR, Specific Optical Rotation (SOR) |
The deuterium substitution in Alvimopan-d5 significantly alters its physicochemical behavior while preserving the core structure. Key properties include:
Deuterium’s primary influence lies in metabolic stability. The C-D bonds resist enzymatic cleavage in the gut, potentially slowing the formation of the active metabolite (Alvimopan metabolite-d5, C₂₃H₂₄D₅NO₃) [5] [6]. This property is critical for using Alvimopan-d5 as an internal standard in mass spectrometry, where its near-identical chromatographic behavior—coupled with a distinct mass shift—enables precise quantification of alvimopan in biological matrices [1] [6].
Table 2: Deuteration Sites and Functional Group Signatures
Structural Feature | Deuteration Site/Impact |
---|---|
Benzyl Moiety | C₆D₅ (pentadeuterated phenyl ring) |
Piperidine Ring | No deuterium; chiral centers at C3/C4 dictate stereoisomerism |
Amide Linker | -C(=O)NHCH₂COOH; unaffected by deuteration |
IR Functional Groups | O-H, N-H, C=O stretches identical to non-deuterated form |
Alvimopan-d5 mirrors its non-deuterated counterpart in structure but diverges in key analytical and biochemical properties:
Table 3: Comparative Properties of Alvimopan and Alvimopan-d5
Property | Non-Deuterated Alvimopan | Alvimopan-d5 |
---|---|---|
Molecular Formula | C₂₅H₃₂N₂O₄ | C₂₅H₂₇D₅N₂O₄ |
Molecular Weight | 424.53 g/mol | 429.57 g/mol |
Key Isotopic Feature | Natural abundance H | Benzyl-C₆D₅ |
Primary Use | Therapeutic agent | Analytical reference standard |
Metabolic Stability | Hydrolyzed by gut flora to active metabolite | Enhanced resistance to enzymatic cleavage |
Regulatory Compliance | Drug approvals (e.g., FDA) | USP, EMA, JP, BP standards |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7